Heptadecylbenzene

Overview

Description

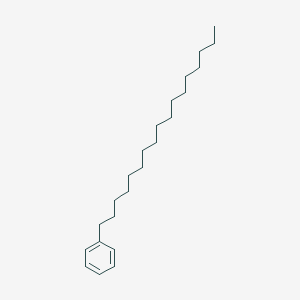

Heptadecylbenzene, also known as 1-Phenylheptadecane, is an organic compound with the molecular formula C23H40. It is a long-chain alkylbenzene, where a heptadecyl group is attached to a benzene ring. This compound is known for its hydrophobic properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecylbenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of benzene with heptadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, this compound is produced using similar Friedel-Crafts alkylation techniques but on a larger scale. The process involves the continuous feeding of benzene and heptadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form heptadecylbenzoic acid. This reaction typically requires strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: The compound can be reduced to heptadecylcyclohexane using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Substitution: this compound can participate in electrophilic substitution reactions, such as nitration and sulfonation, where the benzene ring is substituted with nitro or sulfonic acid groups, respectively.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures and pressures.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, typically under controlled temperatures.

Major Products Formed:

Oxidation: Heptadecylbenzoic acid.

Reduction: Heptadecylcyclohexane.

Substitution: Nitrothis compound, sulfonated this compound.

Scientific Research Applications

Heptadecylbenzene has several applications in scientific research:

Chemistry: Used as a model compound in studies of alkylbenzene behavior and reactions. It is also used in the synthesis of surfactants and detergents.

Biology: Investigated for its potential use in biological membranes and lipid bilayers due to its hydrophobic nature.

Medicine: Explored for its potential in drug delivery systems, particularly in the formulation of hydrophobic drugs.

Industry: Utilized in the production of lubricants, plasticizers, and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of heptadecylbenzene largely depends on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long alkyl chain can influence the reactivity of the benzene ring, making it more or less susceptible to electrophilic substitution depending on the reaction conditions.

Comparison with Similar Compounds

Octadecylbenzene: Similar structure with an octadecyl group instead of a heptadecyl group.

Hexadecylbenzene: Contains a hexadecyl group attached to the benzene ring.

Nonadecylbenzene: Features a nonadecyl group on the benzene ring.

Comparison: Heptadecylbenzene is unique due to its specific chain length, which influences its physical properties such as melting point and solubility. Compared to octadecylbenzene and hexadecylbenzene, this compound has intermediate hydrophobicity and melting point. Its reactivity in chemical reactions is also influenced by the length of the alkyl chain, making it distinct in its applications and behavior.

Properties

IUPAC Name |

heptadecylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23-21-18-16-19-22-23/h16,18-19,21-22H,2-15,17,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPPFNHWXMJARX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065815 | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14752-75-1 | |

| Record name | Heptadecylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, heptadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ3N88U5RJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the relationship between the molecular structure of heptadecylbenzene and its ability to influence plant growth and ethylene production?

A1: Research suggests that lipids like this compound, classified as "oleanimins," can significantly impact plant growth and ethylene production. Specifically, this compound stimulates both respiration and auxin-induced cell elongation in pea stem sections []. Interestingly, this effect appears to be linked to the molecule's size. Lipids exceeding 20 Angstroms in length, like this compound, demonstrate this stimulatory effect, whereas shorter lipids do not []. While the exact mechanism remains unclear, the findings point towards a potential interaction with a regulatory membrane within the plant cells [].

Q2: How does the presence of a phenyl group in this compound affect its diffusion compared to linear alkanes?

A2: Studies using capillary flow techniques reveal that the phenyl group in this compound influences its diffusion in n-alkanes []. The diffusion constants of benzene and a series of alkylbenzenes, including this compound, were measured in various n-alkanes. The ratios of the diffusion constants were found to be independent of the specific solvent used []. These results align with diffusion models that represent alkylbenzenes as "lollipops," where the phenyl ring acts as the "candy" and the alkyl chain as the "handle" []. This suggests that the presence and orientation of the phenyl group impact the molecule's movement within a solvent.

Q3: Can you elaborate on the energy transfer mechanisms observed in gamma-irradiated this compound and what they reveal about its molecular interactions?

A3: Gamma-radiolysis studies on this compound provide insights into inter- and intramolecular energy transfer processes []. The research examined hydrogen production and radical formation in irradiated n-alkylbenzenes, including this compound []. The findings indicate that the phenyl group in these molecules acts as a protective barrier for the alkyl chain, reducing both hydrogen and radical formation []. This protective effect is attributed to energy transfer, with a higher probability of energy transfer from the alkyl chain to the phenyl group than direct bond dissociation []. This research highlights the important role of the phenyl group in mediating energy transfer within the molecule.

Q4: What are the implications of the melting temperature behavior of this compound under high pressure?

A4: High-pressure studies on this compound provide insights into its solid-liquid phase transitions. Research utilizing a high-pressure microscope examined the melting temperatures of various n-alkylbenzenes, including this compound, under pressures up to 100 MPa []. This study allowed for the identification of both stable and metastable solid phases. The results revealed that the melting temperature of the stable solid phase of this compound increases with increasing pressure, a trend observed for other n-alkylbenzenes as well []. This information is valuable for understanding the behavior of this compound in systems under high pressure.

Q5: Are there any studies exploring the potential use of this compound derivatives in specific applications?

A5: While much of the research on this compound focuses on its fundamental properties, there's growing interest in its derivatives for potential applications. One study explored the synthesis and properties of a novel bio-based branched this compound sulfonate derived from oleic acid []. This research highlights the possibility of utilizing this compound as a starting material for developing new compounds with potentially useful properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B83787.png)